molecular formula C22H18 B12564391 1,1'-Binaphthalene, 2,7'-dimethyl- CAS No. 165256-40-6

1,1'-Binaphthalene, 2,7'-dimethyl-

Cat. No.: B12564391
CAS No.: 165256-40-6
M. Wt: 282.4 g/mol
InChI Key: BBSSUOFNQSXDCO-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 2,7’-dimethyl- is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2 and 7 positions on the naphthalene rings. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene, 2,7’-dimethyl- typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 2,7-dibromonaphthalene is reacted with a suitable boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 1,1’-Binaphthalene, 2,7’-dimethyl- may involve large-scale coupling reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene, 2,7’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1,1’-Binaphthalene, 2,7’-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Binaphthalene, 2,7’-dimethyl- involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved include the formation of stable complexes with transition metals, which then participate in catalytic cycles to promote reactions such as hydrogenation, cross-coupling, and oxidation .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Binaphthalene, 2,2’-dimethyl-: Another dimethyl derivative with methyl groups at the 2 and 2’ positions.

    1,1’-Binaphthalene, 3,3’-dimethyl-: A derivative with methyl groups at the 3 and 3’ positions.

    1,1’-Binaphthalene, 4,4’-dimethyl-: A derivative with methyl groups at the 4 and 4’ positions.

Uniqueness

1,1’-Binaphthalene, 2,7’-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to act as a ligand in catalytic processes and its interactions with other molecules in biological and industrial applications .

Properties

CAS No.

165256-40-6

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3

InChI Key

BBSSUOFNQSXDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1

Origin of Product

United States

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